An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Methylazepane Hydrochloride
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Methylazepane Hydrochloride
Abstract
This technical guide provides a comprehensive examination of 3-methylazepane hydrochloride, a substituted seven-membered nitrogen heterocycle of interest to researchers and professionals in drug discovery and development. The inherent conformational flexibility of the azepane ring, combined with the introduction of a chiral center at the 3-position, imparts distinct stereochemical properties that are critical for its interaction with biological targets. This document delineates the molecular structure, stereoisomerism, and conformational dynamics of 3-methylazepane hydrochloride. Furthermore, it furnishes detailed, field-proven methodologies for its synthesis, chiral resolution, and spectroscopic characterization, thereby serving as a vital resource for its practical application in a research setting.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in medicinal chemistry. Its derivatives are found in numerous natural products and approved pharmaceutical agents, exhibiting a wide array of biological activities.[1] The non-planar, flexible nature of the azepane ring allows it to adopt various conformations, which is a key determinant in its ability to bind to biological targets.[2][3] The introduction of substituents, such as a methyl group, not only influences the molecule's physical and chemical properties but also introduces stereochemical complexity that can profoundly affect its pharmacological and toxicological profile. This guide focuses specifically on 3-methylazepane hydrochloride, providing a detailed analysis of its structure and stereochemistry.
Molecular Structure and Conformational Analysis
The molecular structure of 3-methylazepane hydrochloride consists of a seven-membered azepane ring with a methyl group at the C3 position and a hydrochloride salt formed at the nitrogen atom. The fundamental structure of the parent ion is C₇H₁₅N.
Conformational Landscape of the Azepane Ring
The seven-membered azepane ring is inherently flexible and can exist in several conformations, with the most common being the chair, boat, and twist-boat forms.[3] The presence of the methyl group at the C3 position influences the equilibrium between these conformations. The relative stability of these conformers is determined by torsional strain and steric interactions.
In substituted cyclohexanes, a larger substituent generally prefers an equatorial position to minimize 1,3-diaxial strain.[4] A similar principle applies to the azepane ring, where the methyl group at the C3 position will preferentially occupy a pseudo-equatorial position in the most stable chair-like conformation to minimize steric hindrance with axial protons. The protonation of the nitrogen atom to form the hydrochloride salt further influences the ring's electronic and conformational properties.
Caption: Major conformations of the azepane ring.
Stereochemistry of 3-Methylazepane Hydrochloride
The presence of a methyl group at the C3 position of the azepane ring introduces a chiral center, meaning 3-methylazepane exists as a pair of enantiomers: (R)-3-methylazepane and (S)-3-methylazepane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
Caption: Stereoisomers of 3-Methylazepane.
The synthesis of 3-methylazepane from achiral starting materials without the use of a chiral catalyst or auxiliary will result in a racemic mixture (a 1:1 mixture of the R and S enantiomers). The separation of these enantiomers, a process known as chiral resolution, is crucial in drug development as different enantiomers often exhibit distinct pharmacological and toxicological properties.
Synthesis and Purification
The synthesis of racemic 3-methylazepane can be achieved through a multi-step process starting from readily available 2-methylcyclohexanone. The subsequent formation of the hydrochloride salt enhances the compound's stability and aqueous solubility.
Synthesis of Racemic 3-Methylazepane
A plausible and effective synthetic route involves the Beckmann rearrangement of 2-methylcyclohexanone oxime, followed by reduction of the resulting lactam.[4][5]
Caption: Synthetic workflow for racemic 3-methylazepane.
Step 1: Oximation of 2-Methylcyclohexanone
-
Protocol: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methylcyclohexanone oxime.
Step 2: Beckmann Rearrangement to 3-Methyl-azepan-2-one
-
Protocol: In a flask equipped with a stirrer, add concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid) and cool in an ice bath.[5] Slowly add 2-methylcyclohexanone oxime (1.0 eq) while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 1-2 hours.[5] Cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) and extract the product, 3-methyl-azepan-2-one, with an organic solvent like dichloromethane. Dry the organic layer and concentrate to obtain the crude lactam, which can be purified by distillation or chromatography.
Step 3: Reduction of 3-Methyl-azepan-2-one to 3-Methylazepane
-
Protocol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).[6][7] Add a solution of 3-methyl-azepan-2-one (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining a gentle reflux. After the addition, continue to reflux for 4-8 hours. Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield racemic 3-methylazepane.
Formation of 3-Methylazepane Hydrochloride
-
Protocol: Dissolve the crude 3-methylazepane (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.[8] Cool the solution in an ice bath and add a solution of anhydrous HCl in ether (1.1 eq) dropwise with stirring.[8] A precipitate will form. Continue stirring for 30 minutes in the ice bath. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield 3-methylazepane hydrochloride as a solid.
Chiral Resolution of Racemic 3-Methylazepane
The separation of the (R) and (S) enantiomers of 3-methylazepane can be accomplished by diastereomeric salt formation using a chiral resolving agent, such as a derivative of tartaric acid.[3] Dibenzoyl-L-tartaric acid is a commonly used and effective resolving agent for racemic amines.[9]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol for Chiral Resolution:
-
Diastereomeric Salt Formation: Dissolve racemic 3-methylazepane (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary. Combine the two solutions and stir.
-
Fractional Crystallization: Allow the combined solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the First Enantiomer: Collect the crystals by filtration and wash with a small amount of the cold solvent. This solid is an enriched diastereomeric salt. To obtain the free amine, dissolve the salt in water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and remove the solvent to yield one of the enantiomers of 3-methylazepane.
-
Isolation of the Second Enantiomer: The mother liquor from the filtration contains the more soluble diastereomeric salt. Concentrate the mother liquor and liberate the amine as described in the previous step to obtain the other enantiomer, which may require further purification.
-
Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amines should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
Spectroscopic Characterization
The structure and purity of 3-methylazepane hydrochloride can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data provides expected chemical shifts for 3-methylazepane hydrochloride in D₂O.[10]
| Data Type | ¹H NMR (400 MHz, D₂O) | ¹³C NMR (100 MHz, D₂O) |
| Chemical Shift (δ) | δ 1.45–1.60 (m, 3H): Methyl protons (C3–CH₃) | δ 18.2: Methyl carbon (C3–CH₃) |
| δ 2.70–3.10 (m, 6H): Methylene protons adjacent to nitrogen (C2–H₂, C7–H₂) and other ring protons | δ 25.4, 28.7, 32.1: Methylene carbons (C4, C5, C6) | |
| δ 3.30–3.50 (m, 1H): Methine proton at C3 | δ 54.9: Methine carbon (C3) | |
| δ 60.2: Nitrogen-adjacent carbon (C2, C7) |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Key absorption bands in the IR spectrum of 3-methylazepane hydrochloride are expected as follows:[10]
-
2500–3000 cm⁻¹: A broad and strong band corresponding to the N-H stretching vibration of the protonated amine (R₂NH₂⁺).
-
1450–1480 cm⁻¹: C-H bending vibrations for the methyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the parent amine.[10]
-
m/z 113.2: Molecular ion peak corresponding to the free base [C₇H₁₅N]⁺.
-
m/z 149.6: This may represent the parent ion with the hydrochloride, though fragmentation is more likely.
Conclusion
3-Methylazepane hydrochloride is a chiral seven-membered heterocycle with significant potential in medicinal chemistry. Its stereochemistry and conformational flexibility are key features that dictate its biological activity. This guide has provided a detailed overview of its molecular structure, stereoisomers, and conformational preferences. Furthermore, practical, step-by-step protocols for its synthesis from 2-methylcyclohexanone, subsequent conversion to the hydrochloride salt, and chiral resolution using diastereomeric salt formation have been presented. The included spectroscopic data serves as a valuable reference for the characterization and quality control of this compound. This comprehensive guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies for the effective synthesis and application of 3-methylazepane hydrochloride in their research endeavors.
References
-
Royal Society of Chemistry. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
-
Study.com. (n.d.). How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product? Retrieved from [Link]
-
Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]
-
Colacot, T. J. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Cook, S. M., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
-
Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
